REACTION_CXSMILES
|
[Cl-].[Li+].C([Mg]Cl)(C)C.I[C:9]1[CH:19]=[CH:18][C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:11][CH:10]=1.[CH:20](=[O:24])[CH2:21][CH2:22][CH3:23]>O1CCCC1>[OH:24][CH:20]([C:9]1[CH:19]=[CH:18][C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:11][CH:10]=1)[CH2:21][CH2:22][CH3:23] |f:0.1.2|
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Name
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|
Quantity
|
15.3 mL
|
Type
|
reactant
|
Smiles
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[Cl-].[Li+].C(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
5000 mg
|
Type
|
reactant
|
Smiles
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IC1=CC=C(C(=O)OCC)C=C1
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
1830 mg
|
Type
|
reactant
|
Smiles
|
C(CCC)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
-40 °C
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Type
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CUSTOM
|
Details
|
The solution was stirred at −40° C. for 40 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
to warm to room temperature over 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 1N HCl
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
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Smiles
|
OC(CCC)C1=CC=C(C(=O)OCC)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |